molecular formula C14H17Br2NO2S B1400674 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS No. 566939-58-0

1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

Cat. No. B1400674
CAS RN: 566939-58-0
M. Wt: 423.2 g/mol
InChI Key: GSGMEQUXTCYOAU-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a thienopyrrolodione (TPD) based electron acceptor material (n-type semiconductor) which is used widely for organic photovoltaic (OPV) applications . They have very powerful electron withdrawing capability .


Molecular Structure Analysis

The molecular formula of 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is C14H17Br2NO2S . The molecular weight is 423.16 .


Physical And Chemical Properties Analysis

1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a solid with a melting point of 105-109 °C . .

Scientific Research Applications

Organic Photovoltaic (OPV) Applications

1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is used as an electron acceptor material in organic photovoltaic applications. Its strong electron-withdrawing capability makes it a valuable n-type semiconductor for OPV devices, contributing to their efficiency and performance .

Mechanism of Action

1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is used as an electron acceptor material (n-type semiconductor) in Polymer Solar Cells . It has high electron withdrawing capability, deeper HUMO levels leading to high V oc .

properties

IUPAC Name

1,3-dibromo-5-octylthieno[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Br2NO2S/c1-2-3-4-5-6-7-8-17-13(18)9-10(14(17)19)12(16)20-11(9)15/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGMEQUXTCYOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(SC(=C2C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735971
Record name 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

566939-58-0
Record name 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
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URL https://commonchemistry.cas.org/detail?cas_rn=566939-58-0
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Record name 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 566939-58-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the structure of 1,3-Dibromo-5-octylthieno[3,4-c]pyrrole-4,6(5H)-dione advantageous for non-stoichiometric Stille coupling polymerization?

A1: [] Research suggests that the simple structure of 1,3-Dibromo-5-octylthieno[3,4-c]pyrrole-4,6(5H)-dione, containing an imide moiety, facilitates efficient intramolecular Pd(0) catalyst transfer. This transfer is crucial for achieving high molecular weight polymers in this type of polymerization. In contrast, N,N´-bis(2-decyltetradecyl)-2,6-bis(5-bromothiophen-2-yl)naphthalene-1,4,5,8-bis(dicarboximide), which has a more complex structure with two thiophene units as spacers, did not yield high molecular weight polymers. The researchers believe this is due to electronic and/or steric hindrance caused by the thiophene units, impacting the catalyst transfer process.

Q2: How has 1,3-Dibromo-5-octylthieno[3,4-c]pyrrole-4,6(5H)-dione been used in the development of new materials?

A2: [] 1,3-Dibromo-5-octylthieno[3,4-c]pyrrole-4,6(5H)-dione has been employed as an acceptor building block in the synthesis of donor-acceptor conjugated polymers. These polymers, synthesized via Stille cross-coupling polymerization with a thiazolyl substituted benzodithiophene derivative, are being investigated for their potential application in organic photovoltaic devices.

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